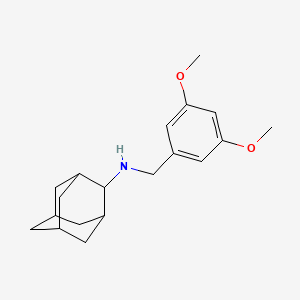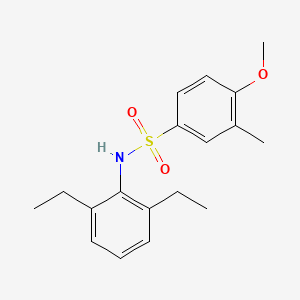
2-adamantyl(3,5-dimethoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-adamantyl(3,5-dimethoxybenzyl)amine is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. This compound is also known as ADB-FUBINACA and belongs to the class of synthetic cannabinoids.
Mechanism of Action
The mechanism of action of 2-adamantyl(3,5-dimethoxybenzyl)amine involves its binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding results in the activation of these receptors, which leads to the modulation of various physiological processes, including pain perception, appetite, and mood. The exact mechanism of action of this compound is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has high affinity for the CB1 and CB2 receptors and can modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate. In vivo studies have shown that this compound can induce hypothermia, catalepsy, and analgesia in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-adamantyl(3,5-dimethoxybenzyl)amine in lab experiments include its high affinity for the CB1 and CB2 receptors, its reproducible synthesis method, and its potential applications in the development of new synthetic cannabinoids. However, the limitations of using this compound in lab experiments include the lack of information on its long-term effects and its potential toxicity.
Future Directions
There are several future directions for the research on 2-adamantyl(3,5-dimethoxybenzyl)amine. One direction is to investigate the long-term effects of this compound on the brain and peripheral tissues. Another direction is to explore the potential therapeutic applications of this compound in the treatment of various diseases, including pain, anxiety, and depression. Additionally, further research is needed to develop new synthetic cannabinoids based on the structure of this compound that have improved pharmacological properties and fewer side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields, particularly in pharmacology. This compound has been shown to have high affinity for the CB1 and CB2 receptors and can modulate various physiological processes. The synthetic method for this compound is efficient and reproducible. However, further research is needed to fully understand the mechanism of action and long-term effects of this compound, as well as to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-adamantyl(3,5-dimethoxybenzyl)amine involves the reaction of adamantane with 3,5-dimethoxybenzyl chloride in the presence of a base. This reaction results in the formation of the intermediate 2-adamantyl(3,5-dimethoxybenzyl)chloride, which is then reacted with methylamine to produce the final product, this compound. This synthetic method has been reported in several studies and has been found to be efficient and reproducible.
Scientific Research Applications
2-adamantyl(3,5-dimethoxybenzyl)amine has been widely used in scientific research, particularly in the field of pharmacology. This compound has been shown to have high affinity for the CB1 and CB2 receptors, which are the primary targets of synthetic cannabinoids. As a result, it has been used as a reference compound for the development of new synthetic cannabinoids and has been used in several studies to investigate the pharmacological properties of synthetic cannabinoids.
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-21-17-8-14(9-18(10-17)22-2)11-20-19-15-4-12-3-13(6-15)7-16(19)5-12/h8-10,12-13,15-16,19-20H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZCLZRBXRURAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)


![N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5737940.png)





![2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5737971.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5737977.png)
